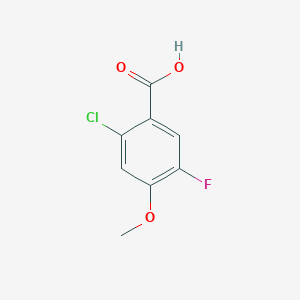

2-Chloro-5-fluoro-4-methoxybenzoic acid

Description

Overview of Halogenated and Alkoxy-substituted Benzoic Acid Frameworks in Contemporary Chemical Synthesis

Halogenated and alkoxy-substituted benzoic acids are particularly prominent subclasses that have garnered significant attention in contemporary chemical synthesis. The incorporation of halogens (fluorine, chlorine, bromine, iodine) and alkoxy groups (e.g., methoxy (B1213986), ethoxy) onto the benzoic acid framework imparts unique reactivity and conformational characteristics.

Halogen substituents can modulate the acidity of the carboxylic acid group and influence the regioselectivity of further aromatic substitutions through their inductive and resonance effects. mdpi.com Fluorine-substituted compounds, for instance, are often explored as environmentally more acceptable alternatives to certain chlorinated analogues and are used as tracers in geothermal applications. mdpi.com Chloro-substituted benzoic acids are highly versatile precursors for synthesizing pesticides and pharmaceuticals, such as the widely used non-steroidal anti-inflammatory drug, Diclofenac. mdpi.com The distinct electronic properties and atomic sizes of different halogens play a crucial role in defining molecular structure, relative acidity, and other key chemical properties. mdpi.com

Alkoxy groups, such as the methoxy group, are also pivotal in synthetic chemistry. They are prevalent in the structures of many natural products and are known to contribute to a range of biological activities. mdpi.com In synthetic reactions, alkoxy groups can act as directing groups, influencing the position of subsequent chemical modifications on the aromatic ring. For example, in transition metal-catalyzed C-H activation reactions, methoxy groups can subtly influence regioselectivity through steric and weak non-covalent coordination effects, a subject of ongoing investigation. mdpi.com The synthesis of various alkoxy benzoic acid derivatives is a continuous area of research, with methods being developed for their efficient preparation from readily available starting materials. ums.edu.mygoogle.com

The combination of both halogen and alkoxy substituents on a single benzoic acid molecule creates a multifunctional scaffold with a rich and complex chemical profile, offering numerous possibilities for the construction of highly specialized and complex target molecules.

Table 1: Physicochemical Properties of Representative Substituted Benzoic Acids

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 4-Methoxybenzoic acid | 100-09-4 | C₈H₈O₃ | 152.15 | 184 |

| 2-Chloro-4-methoxybenzoic acid | 21971-21-1 | C₈H₇ClO₃ | 186.59 | Not Available |

| 5-Fluoro-2-methoxybenzoic acid | 394-04-7 | C₈H₇FO₃ | 170.14 | 87-91 |

Data sourced from references nih.govsigmaaldrich.comwikipedia.org.

The Role of 2-Chloro-5-fluoro-4-methoxybenzoic Acid as a Versatile Synthetic Intermediate and Academic Research Target

While specific, in-depth research literature on this compound itself is not extensively detailed in public databases, its structure suggests significant potential as a versatile synthetic intermediate and a target for academic investigation. The molecule incorporates a unique combination of three different substituents—a chloro group, a fluoro group, and a methoxy group—on the benzoic acid core. This polysubstituted pattern provides a platform for highly controlled, regioselective chemical transformations.

The functional groups present on the ring offer distinct opportunities for synthetic diversification:

The carboxylic acid group is a primary site for derivatization into esters, amides, acid chlorides, and other related functionalities.

The chloro and fluoro substituents can be targeted in nucleophilic aromatic substitution reactions or serve as coupling partners in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), which are fundamental methods for constructing complex molecular frameworks.

The methoxy group can potentially be cleaved to reveal a hydroxyl group, providing another point for modification. It also electronically influences the reactivity of the aromatic ring.

This combination of functionalities makes this compound a valuable building block for creating libraries of complex compounds for screening in drug discovery and agrochemical development. Its structural complexity is analogous to intermediates used in the synthesis of important products, such as 2-chloro-4-fluoro-5-nitrobenzoic acid, which serves as an intermediate for the herbicide saflufenacil. google.comwipo.int The specific arrangement of the substituents dictates the electronic and steric environment of each potential reaction site, making it an interesting target for academic studies focused on reaction mechanisms and selectivity in polysubstituted aromatic systems.

Current Research Landscape and Unaddressed Challenges concerning Substituted Benzoic Acid Architectures

The field of substituted benzoic acids remains an active area of chemical research, with numerous ongoing efforts and several persistent challenges. A major focus is the development of novel, efficient, and selective synthetic methods. This includes iridium-catalyzed ortho-C−H monoiodination of benzoic acids and other C-H activation strategies that allow for the direct functionalization of the aromatic ring without the need for pre-functionalized starting materials. researchgate.net

Despite significant progress, several challenges remain:

Regioselectivity: Controlling the exact position of substitution in polysubstituted benzoic acids is a significant hurdle. For example, the C-H activation of methoxy-substituted benzoic acids can exhibit poor regioselectivity, leading to mixtures of isomers that are difficult to separate. mdpi.com Developing catalysts and reaction conditions that provide precise control over reaction outcomes is a key goal.

Understanding Non-covalent Interactions: The interplay between different substituents, such as the intramolecular interactions between a carboxylic acid group and an ortho-halogen, can significantly influence the molecule's conformation and reactivity. mdpi.comnih.gov A deeper, systematic investigation is needed to fully understand these subtle effects and leverage them for rational molecular design. mdpi.com

Complex Molecular Recognition: In the context of medicinal chemistry, designing substituted benzoic acids that bind selectively to specific biological targets, such as proteins, is highly challenging. The binding mode can be heavily dependent on the nature and placement of substituents, making structure-based design a complex endeavor. nih.gov

Future research will likely focus on addressing these challenges through the development of advanced catalytic systems, the use of computational chemistry to predict structure-property relationships, and the exploration of novel synthetic routes to access previously unavailable substitution patterns. nih.govresearchgate.net

Table 2: Applications of Substituted Benzoic Acid Frameworks in Chemical Research

| Class of Substituted Benzoic Acid | Research Application Area | Example |

| Halogenated Benzoic Acids | Pharmaceutical Synthesis | Precursor for Diclofenac (from 2-chlorobenzoic acid). mdpi.com |

| Halogenated Benzoic Acids | Agrochemical Synthesis | Intermediate for herbicides (e.g., saflufenacil). google.comwipo.int |

| Alkoxy-substituted Benzoic Acids | Natural Product Synthesis | Core structure in numerous bioactive natural products. mdpi.com |

| Polysubstituted Benzoic Acids | Medicinal Chemistry | Scaffolds for dual inhibitors of anti-apoptotic proteins. nih.gov |

| Fluoro-substituted Benzoic Acids | Environmental Science | Used as artificial tracers in geothermal and oil well studies. mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClFO3 |

|---|---|

Molecular Weight |

204.58 g/mol |

IUPAC Name |

2-chloro-5-fluoro-4-methoxybenzoic acid |

InChI |

InChI=1S/C8H6ClFO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12) |

InChI Key |

SWUXKXCAVHYKJZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)C(=O)O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 5 Fluoro 4 Methoxybenzoic Acid

Strategic Retrosynthesis and Precursor Selection for Enhanced Synthetic Efficiency

Retrosynthetic analysis is a cornerstone of modern organic synthesis, allowing for the logical deconstruction of a target molecule into simpler, commercially available starting materials. pressbooks.pubyoutube.com For a polysubstituted benzene (B151609) derivative like 2-Chloro-5-fluoro-4-methoxybenzoic acid, the order of substituent introduction is critical to success. pressbooks.pubyoutube.com The directing effects of the substituents (chloro, fluoro, methoxy (B1213986), and carboxylic acid groups) must be carefully considered to achieve the desired substitution pattern. libretexts.org

A plausible retrosynthetic approach would involve identifying a key precursor that simplifies the final synthetic steps. One strategy begins by disconnecting the carboxylic acid group, which can often be introduced in the final stages of a synthesis. This leads back to a substituted toluene (B28343) derivative which can be oxidized, or a halogenated precursor that can undergo carboxylation. youtube.comyoutube.com

Considering the directing effects of the existing substituents is paramount. For instance, the methoxy group is an ortho-, para-director, while the chloro and fluoro groups are also ortho-, para-directors, albeit deactivating. The carboxylic acid group, once formed, would be a meta-director. Therefore, planning the sequence of reactions to exploit these electronic properties is essential for an efficient synthesis. libretexts.org

A potential set of precursors, based on a retrosynthetic analysis, could include:

1-Chloro-4-fluoro-2-methoxy-5-methylbenzene: This precursor allows for the late-stage oxidation of the methyl group to a carboxylic acid. The challenge lies in the selective synthesis of this specific isomer.

1,4-Dichloro-2-fluoro-5-methoxybenzene: This precursor would require a selective transformation of one chloro group into a carboxylic acid, possibly via an organometallic intermediate.

2-Chloro-5-fluoro-4-methoxyaniline: This precursor could be converted to the target benzoic acid via a Sandmeyer-type reaction, although this introduces additional steps.

The selection of the optimal precursor depends on factors such as commercial availability, cost, and the efficiency of the subsequent transformations.

Development and Optimization of Established Synthetic Pathways

Achieving the correct regiochemistry is a significant challenge in the synthesis of polysubstituted aromatic compounds. Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. nih.gov In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryl anion can then react with an electrophile to introduce a new substituent with high regioselectivity.

For the synthesis of substituted benzoic acids, the carboxylic acid group itself can act as a directing group. For instance, unprotected 2-methoxybenzoic acid can be deprotonated exclusively at the position ortho to the carboxylate group using s-BuLi/TMEDA. nih.gov This methodology allows for the one-pot preparation of various substituted 2-methoxybenzoic acids that are otherwise difficult to access. nih.gov While the target molecule is more substituted, the principles of DoM could be applied to a suitably designed precursor to introduce one of the substituents in a highly regioselective manner.

Halogenation reactions also require careful control to achieve the desired regioselectivity. The synthesis of 2-halogenated benzoic acids can be achieved by reacting a benzoic acid with a halogenating agent in the presence of an alkaline compound, which can proceed rapidly and with high selectivity. google.com

The principles of green chemistry are increasingly important in the design of synthetic routes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sigmaaldrich.comacs.org For the synthesis of halogenated benzoic acids, this involves considering alternative solvents, catalysts, and reaction conditions. uni-lj.sitaylorfrancis.com

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. acs.org

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. acs.org

Safer Solvents: Avoiding the use of hazardous solvents in favor of greener alternatives like water, ethanol, or even solvent-free conditions. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. sigmaaldrich.com

For example, the use of molecular oxygen and catalytic hydrobromic acid under photoirradiation for the oxidation of methyl groups on aromatic rings to carboxylic acids is an environmentally friendly alternative to traditional methods that use heavy metals. organic-chemistry.org Similarly, indole-catalyzed halogenation of aromatics provides an environmentally benign method for electrophilic bromination. rsc.org

Table 1: Green Chemistry Considerations in Halogenated Benzoic Acid Synthesis

| Principle | Traditional Approach | Greener Alternative |

|---|---|---|

| Oxidizing Agent | Stoichiometric heavy metal oxidants (e.g., KMnO4, CrO3) | Catalytic oxidation with O2/HBr under photoirradiation organic-chemistry.org |

| Halogenation | Electrophilic halogenation in chlorinated solvents rsc.org | Indole-catalyzed halogenation in greener solvents rsc.org |

| Solvents | Chlorinated solvents (e.g., CH2Cl2, CHCl3) | Water, ethanol, ethyl acetate, or solvent-free conditions uni-lj.sirsc.org |

| Catalysis | Stoichiometric reagents | Transition metal catalysts, enzymes acs.org |

Exploration of Novel Synthetic Routes and Catalytic Systems

Transition metal catalysis has revolutionized organic synthesis, providing powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com Palladium-catalyzed reactions are particularly prominent in the synthesis of benzoic acid derivatives. researchgate.netnih.gov

One of the most important methods is the palladium-catalyzed carbonylation of aryl halides. nih.govgoogle.comchimia.ch In this reaction, an aryl halide is treated with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile to form a carboxylic acid derivative. google.com This method is highly versatile and can be applied to a wide range of aryl halides, including those with multiple substituents. For the synthesis of this compound, a precursor such as 1-bromo-2-chloro-5-fluoro-4-methoxybenzene (B6305081) could be carbonylated to introduce the carboxylic acid group. A challenge with this method is the use of toxic carbon monoxide gas, though CO surrogates are being developed. researchgate.net

Recent advances have also focused on the direct carboxylation of C-H bonds using carbon dioxide as a renewable C1 source. mdpi.comacs.orgresearchgate.net This approach is highly attractive from a green chemistry perspective. Transition metal complexes, including those of palladium, rhodium, and gold, have been shown to catalyze the C-H activation and subsequent carboxylation of aromatic substrates. nih.govmdpi.com Chelation assistance, where a directing group on the substrate coordinates to the metal center, can be used to control the regioselectivity of the C-H functionalization. nih.gov

Table 2: Comparison of Carboxylation Methods

| Method | Precursor | Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Palladium-Catalyzed Carbonylation | Aryl Halide (e.g., Ar-Br) | CO, Pd catalyst, nucleophile nih.govgoogle.com | High yields, broad substrate scope | Use of toxic CO gas, requires pre-functionalized substrate |

| Grignard Reagent Carboxylation | Aryl Halide (e.g., Ar-Br) | Mg, CO2 youtube.com | Well-established method | Requires stoichiometric metal, sensitive to functional groups |

| Direct C-H Carboxylation | Aryl C-H bond | CO2, transition metal catalyst mdpi.comacs.org | High atom economy, uses renewable C1 source | Often requires specific directing groups, can have lower yields |

Chemoenzymatic Transformations and Biocatalysis in Benzoic Acid Production

The production of complex benzoic acid derivatives like this compound is increasingly benefiting from chemoenzymatic and biocatalytic approaches. These methods leverage the high selectivity and efficiency of enzymes to perform chemical transformations under mild conditions, offering a sustainable alternative to traditional synthetic routes. bohrium.com While specific enzymatic pathways for the direct synthesis of this compound are not extensively documented in public literature, the principles of biocatalysis for producing halogenated and substituted aromatics are well-established and directly applicable.

Biocatalysis often employs enzymes such as dioxygenases, monooxygenases, and halogenases to introduce or modify functional groups on aromatic rings. nih.gov For instance, flavin-dependent halogenases (FDHs) are a class of enzymes that can regioselectively halogenate electron-rich aromatic compounds. chemrxiv.orgnih.gov These enzymes utilize a flavin cofactor to generate a reactive hypohalous acid intermediate within a protected active site, enabling precise halogenation without the need for harsh reagents. mdpi.com Engineering these enzymes through directed evolution can further enhance their stability, substrate scope, and selectivity for non-native substrates. nih.gov

Flavin-dependent monooxygenases are also crucial, as they can catalyze the dehalogenation and subsequent hydroxylation of halogenated phenols. nih.gov This functionality is key for building the substitution pattern seen in the target molecule. Microbial degradation pathways in various microorganisms have evolved to handle halogenated aromatics, and harnessing the enzymes from these pathways provides a powerful toolkit for synthesis. bohrium.comnih.gov

A comparison of biocatalytic and traditional chemical synthesis highlights the advantages of the former, including improved safety, reduced environmental impact, and higher selectivity, which minimizes the formation of unwanted byproducts.

| Approach | Key Enzymes/Systems | Typical Transformation | Advantages |

|---|---|---|---|

| Whole-Cell Biocatalysis | Engineered Microorganisms (e.g., E. coli) | Multi-step cascade reactions for aromatic functionalization | No need for enzyme purification; cofactor regeneration is handled by the cell. |

| Isolated Enzyme Catalysis | Flavin-dependent Halogenases (FDHs), Dioxygenases | Regioselective halogenation or hydroxylation of aromatic rings | High specificity and selectivity, mild reaction conditions (room temperature, aqueous media). nih.govnih.gov |

| Chemoenzymatic Synthesis | Combination of enzymatic steps with chemical reactions | Enzymatic resolution of intermediates followed by chemical elaboration | Leverages the strengths of both catalysis types for efficient and sustainable production. bohrium.com |

One-Pot Synthesis and Cascade Reactions for Improved Atom Economy

One-pot synthesis and cascade reactions are powerful strategies in modern organic chemistry that significantly enhance efficiency by combining multiple reaction steps into a single operation. This approach reduces solvent waste, purification steps, and reaction time, thereby improving atom economy and lowering costs. For the synthesis of polysubstituted benzoic acids, these methodologies are particularly valuable.

While a specific one-pot synthesis for this compound is not detailed in available literature, processes for structurally similar compounds provide a clear blueprint. For example, a method for synthesizing the related compound 2-chloro-4-fluoro-5-nitrobenzoic acid starts from 2-chloro-4-fluorotoluene. google.com This process involves a sequence of photochlorination to form a benzylidene dichloride, followed by nitration and a final one-pot hydrolysis-oxidation step to yield the benzoic acid. google.com This multi-reaction, three-step synthesis achieves a total yield of over 80% and is designed for industrial production due to its mild conditions and minimal waste. google.com

Cascade reactions, where the product of one reaction immediately becomes the substrate for the next in the same pot, are often enabled by transition-metal catalysts. acs.org These reactions can create complex molecular architectures from simple starting materials in a single, efficient process. Copper-catalyzed cascade reactions, for instance, have been used to synthesize quinazolinones from 2-halobenzoic acids and amidines, demonstrating the utility of this approach for functionalizing halogenated benzoic acids. beilstein-journals.org Such strategies could be adapted to build the substitution pattern of this compound by carefully selecting precursors and catalysts to trigger a desired sequence of bond formations.

The table below summarizes representative cascade strategies that could be conceptually applied to the synthesis of functionalized benzoic acids.

| Reaction Type | Catalyst/Promoter | Key Transformations | Primary Benefit |

|---|---|---|---|

| One-Pot Hydrolysis-Oxidation | Acid/Oxidizing Agent | Conversion of a dichloromethyl group to a carboxylic acid. google.com | Combines two steps, avoids isolation of aldehyde intermediate, high yield. google.com |

| Copper-Catalyzed Annulation Cascade | Copper(I) Iodide | C-N bond formation and intramolecular cyclization. beilstein-journals.org | Builds complex heterocyclic structures from simple halobenzoic acids. beilstein-journals.org |

| Organocatalytic Cascade | Aminocatalysts | Sequential bond formations via trienamine activation. mdpi.com | Access to complex polycyclic structures with high stereoselectivity. mdpi.com |

Scale-Up Considerations and Process Intensification in Industrial Research

Transitioning a synthetic route from the laboratory to industrial-scale production presents significant challenges, including ensuring process safety, maintaining product quality, and achieving economic viability. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is a key goal in modern fine chemical production. pharmafeatures.comcetjournal.it This often involves shifting from traditional batch reactors to continuous flow systems, which offer superior heat and mass transfer, better process control, and enhanced safety. pharmafeatures.compharmasalmanac.com

For the production of this compound, insights can be drawn from the industrial scale-up of analogous compounds. A notable example is the practical process for 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which was successfully scaled to approximately 70 kg per batch. researchgate.netthieme-connect.com This six-step process, starting from inexpensive dimethyl terephthalate, involved nitration, hydrolysis, hydrogenation, esterification, bromination, and a final diazotization (Sandmeyer reaction). thieme-connect.com Key challenges during scale-up included optimizing reaction conditions to maximize yield, minimizing the formation of impurities (like a dibromo byproduct), and developing a robust purification strategy. thieme-connect.com

Process safety is paramount, especially for potentially hazardous reactions like nitration. pharmasalmanac.com Continuous flow reactors are particularly advantageous for such steps, as they handle only small volumes of reactive material at any given time, significantly reducing the risks associated with thermal runaways. pharmasalmanac.com Furthermore, process analytical technology (PAT) is integrated into modern manufacturing to monitor critical process parameters in real-time, ensuring batch-to-batch consistency and adherence to quality standards. pharmafeatures.com

The following table outlines key parameters and strategies involved in the scale-up and process intensification for the industrial synthesis of fine chemicals like substituted benzoic acids.

| Parameter | Challenge in Scale-Up | Process Intensification Strategy | Example/Benefit |

|---|---|---|---|

| Reaction Yield & Purity | Maintaining high yield and minimizing byproducts at a larger scale. researchgate.net | Optimization of reaction conditions (temperature, catalyst loading); development of purification methods like salt formation. thieme-connect.com | The process for a bromo-analogue achieved a 24% total yield at a 70 kg scale. researchgate.netthieme-connect.com |

| Thermal Management | Controlling heat from highly exothermic reactions (e.g., nitration) in large batch reactors. cetjournal.it | Utilizing continuous flow reactors with high surface-area-to-volume ratios for efficient heat exchange. pharmasalmanac.com | Prevents side reactions and improves safety. pharmasalmanac.com |

| Waste Reduction | Large volumes of solvent and reagent waste are generated in batch processes. environmentclearance.nic.in | Implementing one-pot or cascade reactions; recycling solvents. google.comenvironmentclearance.nic.in | A patented process for a nitro-analogue is noted for having few "three wastes" and being suitable for industrialization. google.com |

| Process Control | Ensuring consistent product quality across large batches. pharmafeatures.com | Implementing Process Analytical Technology (PAT) for real-time monitoring and control of critical parameters. pharmafeatures.com | Leads to higher reproducibility and aligns with Quality-by-Design (QbD) principles. pharmafeatures.com |

Chemical Reactivity, Mechanistic Investigations, and Rational Derivatization of 2 Chloro 5 Fluoro 4 Methoxybenzoic Acid

Reactivity Profiling of the Carboxylic Acid Functionality

The carboxylic acid group in 2-chloro-5-fluoro-4-methoxybenzoic acid is a key site for a variety of chemical transformations. Its reactivity allows for the synthesis of diverse derivatives with applications in materials science and supramolecular chemistry.

Esterification of this compound is a fundamental reaction for producing valuable intermediates. For instance, methyl esters of similar benzoic acid derivatives are synthesized for use in creating innovative drug intermediates. ltom.com The reaction of this compound with alcohols, typically in the presence of an acid catalyst or using coupling agents, yields the corresponding esters. These esters can serve as monomers or precursors for the synthesis of polymers and other advanced materials. The specific properties of the resulting materials can be tuned by the choice of the alcohol used in the esterification process.

| Reactant | Reagent | Product | Application |

|---|---|---|---|

| 2-chloro-4-(5-fluoro-2-methyl-benzoylamino)-benzoic acid | Methanol | 2-chloro-4-(5-fluoro-2-methyl-benzoylamino)-benzoic acid methyl ester | Innovative drug intermediate ltom.com |

| 2-Fluoro-4-hydroxy-5-methoxybenzoic acid | Methanol | 2-Fluoro-4-hydroxy-5-methoxybenzoic acid methyl ester | Chemical intermediate chemsrc.com |

The carboxylic acid functionality can be readily converted to amides through reactions with various amines. These amidation reactions are crucial for building complex molecular architectures. The resulting amides, containing N-H and C=O groups, are capable of forming strong hydrogen bonds, which are fundamental to the construction of supramolecular assemblies. The specific geometry and electronic properties of the 2-chloro-5-fluoro-4-methoxybenzoyl moiety can direct the self-assembly process, leading to the formation of well-defined nanostructures such as sheets, ribbons, or tubes. The halogen and methoxy (B1213986) substituents on the aromatic ring can further influence the intermolecular interactions, providing a means to fine-tune the morphology and properties of the resulting supramolecular materials.

Decarboxylative cross-coupling reactions represent a modern strategy for forming new carbon-carbon bonds by replacing a carboxylic acid group with other functional groups. wikipedia.orgsoci.org This transformation typically involves a metal catalyst, a base, and an oxidant. wikipedia.org An important initial step in this process is the conversion of the C-COOH bond to a C-H or C-M bond through protodecarboxylation or metalation. wikipedia.org One of the key advantages of this method is the use of relatively inexpensive and less sensitive carboxylic acids compared to traditional organometallic reagents. wikipedia.org

While specific studies on the decarboxylation of this compound are not detailed in the provided search results, the general principles of decarboxylative cross-coupling can be applied. For instance, decarboxylation rates of benzoic acids can vary significantly depending on the presence of activating groups. nist.gov The reaction can be promoted by amine bases and hydrogen donors. nist.gov The resulting aryl radical or organometallic intermediate can then participate in coupling reactions with a variety of partners, leading to the formation of biaryls, aryl alkynes, and other valuable compounds. The presence of the chloro and fluoro substituents on the aromatic ring can influence the reactivity and regioselectivity of these coupling reactions. nih.govnih.gov

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution Studies

The aromatic ring of this compound is substituted with both electron-donating (methoxy) and electron-withdrawing (chloro, fluoro, and carboxylic acid) groups, leading to complex reactivity patterns in both electrophilic and nucleophilic substitution reactions.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of polysubstituted aromatic compounds. beilstein-journals.org In the case of this compound, the carboxylic acid group can act as a directed metalation group (DMG), guiding the deprotonation of an adjacent carbon atom by a strong base, typically an organolithium reagent. This generates a lithiated intermediate that can then react with various electrophiles to introduce a wide range of substituents at the C3 position. The methoxy group can also exhibit a directing effect. The interplay between the directing effects of the carboxylic acid and methoxy groups, as well as the electronic influence of the halogen substituents, would determine the ultimate site of functionalization.

The presence of electron-withdrawing groups (fluoro, chloro, and carboxylic acid) activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). libretexts.org In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the halogen atoms. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which helps to stabilize the intermediate Meisenheimer complex. libretexts.orgacgpubs.org

The position of the nucleophilic attack is directed by the activating groups. The carboxylic acid group, being a meta-director for electrophilic substitution, is an ortho, para-director for nucleophilic substitution. Therefore, nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing groups. In this compound, the fluorine atom is para to the carboxylic acid group and ortho to the chloro group, making it a likely site for substitution. The chlorine atom is ortho to the carboxylic acid group and the fluorine atom, also making it susceptible to nucleophilic attack. The outcome of the reaction would depend on the specific nucleophile, reaction conditions, and the relative activation provided by the substituents. researchgate.net

Stereoelectronic Effects of Halogen and Methoxy Substituents on Reaction Selectivity and Rate

The chemical behavior of this compound is intricately governed by the stereoelectronic properties of its substituents: the chloro, fluoro, methoxy, and carboxylic acid groups. The interplay between their inductive and resonance effects dictates the electron density distribution around the aromatic ring, which in turn influences the rate and regioselectivity of chemical reactions.

Electronic Effects:

Inductive Effect (-I): This effect involves the polarization of σ-bonds due to differences in electronegativity. Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect, decreasing the electron density of the ring. The oxygen atom of the methoxy group is also electronegative, resulting in a weaker -I effect. The carboxylic acid group is strongly electron-withdrawing through induction.

Resonance Effect (Mesomeric Effect, ±R): This effect involves the delocalization of π-electrons between the substituents and the aromatic ring.

The methoxy group has lone pairs on the oxygen atom that can be delocalized into the ring, exhibiting a strong electron-donating resonance effect (+R). wikipedia.org

The halogen atoms (F and Cl) also possess lone pairs and can donate electron density to the ring via a +R effect. However, this effect is weaker for halogens compared to the methoxy group.

The carboxylic acid group is strongly electron-withdrawing by resonance (-R), pulling electron density out of the ring.

In this compound, the positions on the ring are influenced as follows:

Position 2 (Chloro): Subject to the -I effect of the chlorine and fluorine, and the -R/-I effects of the carboxylic acid.

Position 3: Activated by the +R effect of the methoxy group at position 4 and the fluoro group at position 5.

Position 5 (Fluoro): Influenced by the +R effect of the methoxy group and the -I effects of the adjacent halogens and the carboxylic acid.

Position 6: Activated by the +R effect of the methoxy group and ortho to the chloro group.

This complex interplay determines the most likely sites for electrophilic, nucleophilic, and metal-catalyzed reactions. For instance, in reactions involving the cleavage of a carbon-halogen bond, the electron density at the carbon atom is a critical factor. The combined electron-withdrawing nature of the substituents makes the C-Cl and C-F bonds susceptible to nucleophilic attack or oxidative addition in cross-coupling reactions, with the C-Cl bond being significantly more reactive than the highly stable C-F bond.

Steric Effects: The spatial arrangement and size of the substituents also play a crucial role. The chlorine atom and the methoxy group are larger than the fluorine atom. In reactions involving the ortho positions (relative to a given substituent), steric hindrance can reduce the reaction rate or favor reaction at a less hindered site. For example, the reactivity of the C2-Cl bond can be sterically influenced by the adjacent carboxylic acid group. nih.gov

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution |

| -Cl (Chloro) | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+R) | Deactivating, Ortho/Para-Directing |

| -F (Fluoro) | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+R) | Deactivating, Ortho/Para-Directing |

| -OCH₃ (Methoxy) | Weak Electron-Withdrawing (-I) | Strong Electron-Donating (+R) | Activating, Ortho/Para-Directing |

| -COOH (Carboxylic Acid) | Strong Electron-Withdrawing (-I) | Strong Electron-Withdrawing (-R) | Strongly Deactivating, Meta-Directing |

Exploration of Cross-Coupling Reactions at Aromatic Halogen Sites

Cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For this compound, the two halogen sites offer potential for selective functionalization. The reactivity of aryl halides in these reactions, particularly those catalyzed by palladium, typically follows the order of bond dissociation energy: C-I > C-Br > C-Cl >> C-F. mdpi.com Consequently, the C-Cl bond at the C2 position is the primary site for cross-coupling, while the C-F bond at the C5 position remains inert under most conditions. This differential reactivity allows for the selective derivatization of the molecule at the C2 position. nih.govnih.gov

Palladium-catalyzed reactions are central to modern organic synthesis due to their efficiency and functional group tolerance. researchgate.net The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the Pd(0) catalyst. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a base. libretexts.org For aryl chlorides, which are less reactive than bromides or iodides, catalysts employing bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition step. organic-chemistry.orgnih.gov The reaction with this compound would selectively form a biaryl linkage at the C2 position. rsc.orgresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org The reaction is typically carried out in the presence of a palladium catalyst and a base. diva-portal.org The regioselectivity of the alkene insertion is governed by both steric and electronic factors. diva-portal.org Given the electron-rich nature of the aromatic ring due to the methoxy group, specific ligand systems may be necessary to achieve high yields and selectivity when coupling with various alkenes. mdpi.com

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl halide with a terminal alkyne. It is typically co-catalyzed by palladium and a copper(I) salt. beilstein-journals.org The reaction conditions can be tuned to selectively couple at the C-Cl bond over the C-F bond. nih.govrsc.org The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency, particularly with a less reactive aryl chloride substrate. acs.org

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Key Features |

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(OAc)₂ / SPhos | K₂CO₃, K₃PO₄ | Forms biaryl compounds; requires specific ligands for aryl chlorides. organic-chemistry.orgnih.gov |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N, NaOAc | Forms substituted alkenes; reactivity can be influenced by alkene electronics. wikipedia.org |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | Forms aryl-alkynes; often requires a copper co-catalyst. beilstein-journals.org |

The Ullmann reaction and its modern variants are copper-catalyzed cross-coupling reactions primarily used to form C-O, C-N, and C-S bonds. organic-chemistry.org The "classic" Ullmann condensation often required harsh conditions, including high temperatures and stoichiometric amounts of copper. mdpi.com However, contemporary methods utilize catalytic amounts of copper, often in conjunction with ligands, allowing for milder reaction conditions. nih.govzjut.edu.cn

For this compound, an Ullmann-type coupling could be employed to introduce nucleophiles such as phenols (to form diaryl ethers), amines (to form diaryl amines), or thiols at the C2 position. The mechanism is thought to involve oxidative addition of the aryl halide to a Cu(I) species. organic-chemistry.org The choice of ligand, base, and solvent is critical for achieving good yields, especially when using less reactive aryl chlorides. researchgate.net

| Coupling Partner (Nucleophile) | Product Type | Typical Catalyst | Typical Ligand | Typical Conditions |

| Phenol (Ar'-OH) | Diaryl Ether | CuI, Cu₂O | 1,10-Phenanthroline, L-Proline | K₂CO₃ or Cs₂CO₃, DMF or Toluene (B28343), 100-150 °C |

| Amine (R₂NH) | Aryl Amine | CuI | Oxalic Diamides | K₃PO₄, DMSO, 80-120 °C |

| Thiol (Ar'-SH) | Diaryl Sulfide | CuI | Ethylene glycol | K₂CO₃, 140-180 °C |

Mechanistic Elucidation of Key Transformations via Kinetic and Spectroscopic Probes

Understanding the detailed mechanism of cross-coupling reactions is essential for optimizing reaction conditions and developing more efficient catalysts. This is achieved through a combination of kinetic studies and spectroscopic analysis of catalytic intermediates. mit.edu

Kinetic Studies: Kinetic analysis, such as Reaction Progress Kinetic Analysis (RPKA), involves monitoring the concentrations of reactants, products, and intermediates over time. acs.org This data can be used to determine the reaction order with respect to each component and to identify the rate-determining step of the catalytic cycle. pku.edu.cn For palladium-catalyzed reactions of aryl chlorides, the oxidative addition step is often rate-limiting due to the strength of the C-Cl bond. chemrxiv.orgresearchgate.net Hammett plots, which correlate reaction rates with the electronic properties of substituents, can provide quantitative insight into how the chloro, fluoro, and methoxy groups on the benzoic acid ring affect the energetics of key steps like oxidative addition and reductive elimination. mit.edu For instance, a positive ρ (rho) value in a Hammett plot for the oxidative addition step would indicate that electron-withdrawing groups on the aryl halide accelerate the reaction by making the carbon atom more electrophilic.

Spectroscopic Probes: Spectroscopic techniques are invaluable for identifying and characterizing the palladium complexes that constitute the catalytic cycle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is widely used to study the phosphine-ligated palladium intermediates. Changes in the chemical shift and coupling constants can provide information about the coordination environment of the palladium center. ¹H and ¹³C NMR can be used to characterize the structure of isolated intermediates, such as the oxidative addition product [Ar-Pd(L)₂-X].

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can detect catalytic species directly from the reaction mixture, providing snapshots of the intermediates present during the reaction. uvic.ca This helps in identifying the catalyst's resting state and other key species in the cycle.

X-ray Crystallography: When catalytic intermediates can be isolated and crystallized, X-ray diffraction provides definitive structural information, confirming bonding and stereochemistry within the palladium complex.

Through these combined approaches, a detailed picture of the catalytic cycle for a specific transformation involving this compound can be constructed, revealing, for example, whether the active catalyst is a monoligated or bisligated palladium species and clarifying the precise mechanism of the transmetalation and reductive elimination steps. pku.edu.cnchemrxiv.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 2-Chloro-5-fluoro-4-methoxybenzoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.

1D (¹H, ¹³C, ¹⁹F) and 2D NMR (COSY, HSQC, HMBC, NOESY) Techniques for Complex Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the carboxylic acid proton.

Aromatic Region: Two signals are anticipated for the two aromatic protons. Due to the substitution pattern, these protons are in different chemical environments. Their chemical shifts would be influenced by the electron-withdrawing effects of the chloro, fluoro, and carboxylic acid groups, and the electron-donating effect of the methoxy group. Spin-spin coupling between the fluorine atom and the adjacent proton would result in a doublet for the H-6 proton, while the H-3 proton would appear as a singlet (or a very narrow doublet due to smaller long-range coupling).

Methoxy Protons: A sharp singlet, typically integrating to three protons, would be observed for the -OCH₃ group, likely in the range of 3.8-4.0 ppm.

Carboxylic Acid Proton: A broad singlet is expected for the acidic proton of the carboxyl group, typically appearing far downfield (>10 ppm), and its presence can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display eight distinct signals, corresponding to each unique carbon atom in the molecule.

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate at the lowest field, typically in the 165-175 ppm region.

Aromatic Carbons: Six signals would be present for the benzene (B151609) ring carbons. The chemical shifts are dictated by the attached substituents. Carbons bonded to electronegative atoms (Cl, F, O) will be shifted downfield. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy: A single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the aromatic ring. The chemical shift provides information about the electronic environment of the fluorine atom.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For this molecule, it would primarily confirm through-bond coupling between any adjacent aromatic protons, although in this specific substitution pattern, no vicinal H-H coupling is expected.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals and the methoxy proton signal to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton. For instance, correlations from the methoxy protons to the C-4 carbon would confirm the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could show spatial proximity between the methoxy protons and the proton at the H-3 position, further confirming the structure.

Predicted NMR Data for this compound

| Technique | Assignment | Predicted Chemical Shift (ppm) / Correlation |

|---|---|---|

| ¹H NMR | H-3 | ~7.3-7.5 (d, JH-F ≈ 4-6 Hz) |

| ¹H NMR | H-6 | ~7.8-8.0 (d, JH-F ≈ 8-10 Hz) |

| ¹H NMR | -OCH₃ | ~3.9-4.1 (s) |

| ¹H NMR | -COOH | >12 (s, broad) |

| ¹³C NMR | C=O | ~165-170 |

| ¹³C NMR | C-F | ~155-160 (d, ¹JC-F ≈ 240-260 Hz) |

| ¹³C NMR | C-Cl | ~125-130 |

| ¹³C NMR | C-O | ~150-155 |

| ¹⁹F NMR | Ar-F | ~ -110 to -120 (relative to CFCl₃) |

| HMBC | -OCH₃ (H) → C-4 | Expected Correlation |

| HMBC | H-6 → C=O, C-2, C-4 | Expected Correlations |

Solid-State NMR for Polymorphism and Amorphous Solid Dispersion Characterization

While solution-state NMR provides data on molecules in isotropic environments, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the solid phase. For a crystalline material like this compound, ssNMR is a powerful tool to study polymorphism—the existence of multiple crystal forms. Different polymorphs would yield distinct ¹³C and ¹⁹F ssNMR spectra due to differences in molecular packing and intermolecular interactions. ssNMR can also be used to characterize amorphous solid dispersions, where the compound is dispersed in a polymer matrix, by probing the local environment and mobility of the drug molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying intermolecular forces like hydrogen bonding.

Normal Mode Analysis and Band Assignment Refinements

The vibrational spectrum of this compound would exhibit characteristic bands for each functional group.

O-H Stretch: A broad and strong absorption band in the FT-IR spectrum, typically between 2500 and 3300 cm⁻¹, is characteristic of the hydroxyl group of the carboxylic acid dimer.

C=O Stretch: A very strong, sharp band around 1680-1710 cm⁻¹ in the FT-IR spectrum corresponds to the carbonyl stretch of the carboxylic acid.

C-O Stretch & O-H Bend: Bands in the 1210-1320 cm⁻¹ and 1350-1440 cm⁻¹ regions are associated with C-O stretching and O-H bending modes.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

C-Cl, C-F, and C-O-C Stretches: These will appear in the fingerprint region (below 1300 cm⁻¹). The C-F stretch typically gives a strong band between 1000-1300 cm⁻¹.

Normal mode analysis, often aided by computational methods like Density Functional Theory (DFT), allows for the precise assignment of each observed vibrational band to a specific molecular motion, providing a deeper understanding of the molecule's dynamics.

Key Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| O-H stretch (in dimer) | 2500-3300 | Strong, Broad |

| C=O stretch | 1680-1710 | Very Strong |

| Aromatic C=C stretch | 1580-1610, 1450-1500 | Medium-Strong |

| C-O stretch (acid) | 1250-1320 | Strong |

| C-F stretch | 1100-1250 | Strong |

| C-Cl stretch | 700-850 | Medium |

Detection of Hydrogen Bonding and Supramolecular Interactions in Crystal Structures

In the solid state, benzoic acids typically form centrosymmetric dimers through strong hydrogen bonds between their carboxylic acid groups. This dimerization significantly affects the vibrational frequencies of the O-H and C=O groups. The broadness of the O-H stretching band and the shift of the C=O stretching frequency to a lower wavenumber compared to the monomeric form are classic indicators of strong hydrogen bonding. FT-IR and Raman spectroscopy are highly sensitive to these interactions and can be used to confirm the presence and nature of the supramolecular assembly in the crystal lattice.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Studies

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (Molecular Formula: C₈H₆ClFO₃), the exact molecular weight can be calculated. Using high-resolution mass spectrometry (HRMS), the experimentally determined mass would be expected to match the calculated mass with high precision, confirming the elemental composition.

Calculated Monoisotopic Mass: 204.0017 Da

Under electron ionization (EI), the molecule would first form a molecular ion (M⁺•). This ion would then undergo fragmentation, breaking into smaller, characteristic pieces. A plausible fragmentation pathway would involve:

Loss of a hydroxyl radical (•OH) to form an acylium ion [M-17]⁺.

Loss of a methoxy radical (•OCH₃) to form [M-31]⁺.

Decarboxylation, involving the loss of CO₂ (44 Da), to give the chlorofluoromethoxybenzene radical cation [M-44]⁺•.

Subsequent loss of a chlorine atom or other fragments from the aromatic ring.

The presence of chlorine would be indicated by a characteristic isotopic pattern for any chlorine-containing fragment (a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound by providing a highly accurate mass measurement. For this compound, with the molecular formula C₈H₆ClFO₃, the theoretical exact mass can be calculated. An experimental HRMS analysis would be expected to yield a mass value that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula.

Table 1: Representative HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆ClFO₃ |

| Theoretical Exact Mass (Monoisotopic) | 203.9990 Da |

| Ionization Mode | Electrospray Ionization (ESI) |

| Adduct | [M-H]⁻ |

| Observed m/z | 202.9919 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Isomer Differentiation

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern serves as a molecular fingerprint, helping to confirm the connectivity of atoms and differentiate between isomers. For this compound, the molecular ion (or a protonated/deprotonated variant) is isolated and subjected to collision-induced dissociation. The resulting fragments would correspond to logical losses of functional groups from the parent molecule, such as the loss of a carboxyl group (CO₂H) or a methyl radical (CH₃) from the methoxy group. researchgate.netbohrium.com This technique is crucial for distinguishing it from other isomers with the same exact mass but different substituent arrangements.

Table 2: Plausible MS/MS Fragmentation Pattern for this compound

| Precursor Ion (m/z) | Proposed Fragment Loss | Product Ion (m/z) |

|---|---|---|

| 203.9990 ([M-H]⁻) | Loss of CO₂ | 159.0091 |

| 203.9990 ([M-H]⁻) | Loss of CH₃ | 188.9754 |

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography offers the most definitive method for determining the precise three-dimensional structure of a molecule and its arrangement in the solid state.

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration and Conformational Analysis

By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal of this compound, Single Crystal X-ray Diffraction (SC-XRD) can determine the exact coordinates of each atom. acs.org This analysis provides unequivocal proof of the compound's constitution and the specific arrangement of the chloro, fluoro, and methoxy substituents on the benzoic acid framework. acs.org Furthermore, SC-XRD reveals crucial conformational details, such as the dihedral angle between the plane of the benzene ring and the carboxylic acid group. nih.gov In ortho-substituted benzoic acids, steric hindrance often forces the carboxylic acid group to rotate out of the plane of the aromatic ring, a feature that SC-XRD can precisely quantify. mdpi.com

Table 3: Hypothetical Single Crystal X-ray Diffraction Data

| Parameter | Description |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.1 Å, b = 11.2 Å, c = 15.0 Å, β = 99.5° |

| Molecules per Unit Cell (Z) | 4 |

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Identification

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a microcrystalline powder of the compound. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. mdpi.com PXRD is instrumental in identifying the bulk material, confirming its phase purity, and screening for the existence of different crystalline forms, known as polymorphs. Each polymorph would exhibit a distinct PXRD pattern, which is critical information in materials science and pharmaceutical development.

Table 4: Representative Powder X-ray Diffraction (PXRD) Peaks

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5° | 7.08 | 85 |

| 18.8° | 4.72 | 100 |

| 25.1° | 3.55 | 70 |

Chromatographic Techniques for Purity Assessment and Isolation of Analogues

Chromatography is essential for separating the target compound from impurities, starting materials, and side products, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the standard method for assessing the purity of this compound. A robust HPLC method must be developed and validated to ensure it is accurate, precise, and reliable. ekb.eg Validation is performed according to guidelines from the International Conference on Harmonisation (ICH) and includes testing for specificity, linearity, accuracy, precision, and robustness. researchgate.netpensoft.net The method typically employs a C18 column and a mobile phase gradient consisting of an aqueous solvent (often with a pH-adjusting modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol.

Table 5: Typical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Instrument | HPLC with UV Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of chemical compounds. However, direct analysis of polar and non-volatile compounds such as this compound by GC-MS is often impracticable. The high polarity of the carboxylic acid group leads to poor chromatographic performance, including peak tailing and potential thermal degradation in the GC inlet. To overcome these limitations, chemical derivatization is employed to convert the non-volatile benzoic acid into a more volatile and thermally stable derivative suitable for GC-MS analysis.

The primary goal of derivatization in this context is to replace the active hydrogen of the carboxylic acid group with a non-polar functional group. This transformation reduces the compound's polarity and increases its volatility, facilitating its transition into the gas phase for separation by the gas chromatograph. Common derivatization strategies for carboxylic acids include esterification, such as methylation, and silylation.

Methylation, the conversion of the carboxylic acid to its corresponding methyl ester, is a widely used and robust derivatization technique. The resulting methyl ester of this compound is significantly more volatile and exhibits improved chromatographic behavior.

Once derivatized, the sample is introduced into the GC-MS system. The gas chromatograph separates the individual components of the sample based on their differential partitioning between a stationary phase and a mobile gas phase. Following separation, the eluted derivatives enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that provides a molecular fingerprint of the compound.

The mass spectrum of the derivatized this compound will exhibit a characteristic fragmentation pattern. The molecular ion peak (M+) will be observed, and its m/z value will correspond to the molecular weight of the derivative. In addition to the molecular ion, various fragment ions will be produced through the cleavage of specific bonds within the molecule. The analysis of these fragment ions is crucial for the structural elucidation and confirmation of the analyte's identity.

The interpretation of the mass spectrum involves identifying the key fragment ions and relating them to the structure of the parent molecule. For the methyl ester of this compound, characteristic fragmentation pathways are expected to include the loss of the methoxy group from the ester, loss of the methyl group, and cleavages related to the substituents on the aromatic ring. The presence of a chlorine atom is particularly informative, as its isotopic pattern (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) will result in characteristic M+ and M+2 peaks for all chlorine-containing fragments.

The following tables detail the predicted key ions in the mass spectrum of the methyl ester derivative of this compound.

Table 1: Predicted Key Ions in the Mass Spectrum of Methyl 2-Chloro-5-fluoro-4-methoxybenzoate

| Ion | Predicted m/z | Description |

| [M]⁺ | 218/220 | Molecular ion |

| [M-CH₃]⁺ | 203/205 | Loss of a methyl group |

| [M-OCH₃]⁺ | 187/189 | Loss of the methoxy group from the ester |

| [M-COOCH₃]⁺ | 159/161 | Loss of the carbomethoxy group |

Table 2: Predicted Fragmentation Pattern of Methyl 2-Chloro-5-fluoro-4-methoxybenzoate

| Fragment Ion (m/z) | Proposed Structure/Fragment Lost |

| 218/220 | Molecular Ion |

| 203/205 | [M-CH₃]⁺ |

| 187/189 | [M-OCH₃]⁺ |

| 159/161 | [M-COOCH₃]⁺ |

It is important to note that the relative abundances of these ions can provide further structural information and are dependent on the ionization energy and the specific instrumentation used. The combination of the retention time from the gas chromatograph and the unique fragmentation pattern from the mass spectrometer allows for the highly selective and sensitive analysis of this compound as its volatile derivative.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. mdpi.com For 2-Chloro-5-fluoro-4-methoxybenzoic acid, these calculations would provide fundamental insights into its molecular properties.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in the molecule—the structure with the lowest energy. For a molecule like this compound, this process would be complicated by the presence of rotatable bonds, specifically the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-O bond within the carboxylic acid group.

Rotation around these bonds gives rise to different conformers. Studies on similar molecules, such as 2-fluorobenzoic acid and 2-chlorobenzoic acid, have shown the existence of low-energy cis conformers (where the carboxylic proton is oriented towards the ortho substituent) and higher-energy trans conformers. mdpi.comresearchgate.net A thorough conformational analysis for this compound would involve mapping the potential energy surface by systematically rotating these bonds to identify all stable conformers and the energy barriers separating them. This analysis would reveal the most likely shape of the molecule under various conditions.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and more likely to undergo chemical reactions. For this compound, a DFT calculation would determine the energies of these orbitals and the magnitude of the gap, providing a quantitative measure of its electronic stability and potential reactivity in various chemical environments. science.govscience.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for identifying and characterizing a compound.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values, when compared with experimental spectra, help confirm the molecular structure and assign specific signals to individual atoms in the molecule. rsc.orgmdpi.com

Vibrational Frequencies: Calculations can also determine the vibrational frequencies corresponding to the modes of motion within the molecule. These frequencies can be correlated with experimental infrared (IR) and Raman spectra. A full vibrational analysis helps in the assignment of all fundamental vibrational modes, confirming the presence of specific functional groups and providing a detailed picture of the molecule's vibrational properties. nih.govresearchgate.net

Acidity/Basicity Predictions and pKa Calculations

The acidity of a benzoic acid derivative is a fundamental chemical property, quantified by its pKa value. Computational chemistry offers several methods to predict pKa. These methods typically involve calculating the Gibbs free energy change for the deprotonation reaction in a solvent (usually water). By comparing the free energies of the protonated acid and its conjugate base, the equilibrium constant (Ka) and subsequently the pKa can be estimated. Such calculations would clarify how the combined electronic effects of the chloro, fluoro, and methoxy (B1213986) substituents on the benzene ring influence the acidity of the carboxylic acid group.

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying single molecules, molecular modeling and dynamics simulations are used to explore how molecules interact with each other in condensed phases, such as in a crystal.

Crystal Packing and Polymorphic Behavior Simulation

Understanding how molecules arrange themselves in a solid-state crystal lattice is crucial for materials science and pharmaceutical applications.

Crystal Packing: Computational simulations can predict the most stable crystal packing arrangements. For benzoic acids, a common structural motif is the formation of hydrogen-bonded dimers, where two molecules are linked via their carboxylic acid groups. rsc.org Simulations for this compound would investigate how the substituents influence the packing of these dimers and other potential intermolecular interactions (e.g., halogen bonding).

Polymorphism: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can have different physical properties, such as melting point and solubility. Computational polymorph prediction searches for various possible, low-energy crystal structures. Studies on related compounds like 2-chloro-4-nitrobenzoic acid have identified and characterized different polymorphic forms. rsc.orgresearchgate.net A similar computational screening for this compound could predict whether it is likely to exhibit polymorphism, a critical piece of information for its synthesis and application.

Non-Covalent Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating how molecules recognize each other and assemble into larger, organized structures. For this compound, a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions are computationally predicted to govern its molecular aggregation and crystal packing.

Hydrogen Bonding: The most significant non-covalent interaction involving benzoic acid derivatives is the hydrogen bond. Computationally, two primary types of hydrogen bonds are anticipated for this molecule:

Intermolecular Carboxylic Acid Dimers: The carboxylic acid groups of two separate molecules are expected to form strong, centrosymmetric dimers through a pair of O—H⋯O=C hydrogen bonds. This is a classic and highly stable structural motif observed in the crystal structures of nearly all simple benzoic acids. nih.gov

Computational studies on analogous ortho-halogenated benzoic acids reveal the presence of intramolecular interactions between the ortho substituent and the carboxylic group, which can influence the molecule's preferred conformation. mdpi.comnih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Intermolecular H-Bond | O-H (Carboxyl) | O=C (Carboxyl) | ~2.6 - 2.7 | Forms highly stable dimers, primary packing motif |

| Intermolecular H-Bond | C-H (Aromatic) | O/F | ~3.2 - 3.4 | Consolidates crystal packing |

| Intramolecular Interaction | C-H (Carboxyl) | Cl (ortho) | - | Influences torsional angle of carboxyl group |

Halogen Bonding: The chlorine atom in this compound can participate in halogen bonding. This is a highly directional, non-covalent interaction where the halogen atom acts as an electrophilic species. unimi.it Computational modeling using Density Functional Theory (DFT) shows that covalently bonded chlorine atoms possess a region of positive electrostatic potential, known as a σ-hole, along the axis of the C-Cl bond. unimi.it This σ-hole can interact favorably with a nucleophilic region (like a lone pair on an oxygen or nitrogen atom) on an adjacent molecule. The strength of this interaction generally follows the trend I > Br > Cl > F. unimi.it For the title compound, C—Cl⋯O interactions could serve as a secondary force in directing crystal packing, complementing the more dominant hydrogen bonds. DFT calculations on similar systems have successfully benchmarked the energies and geometries of such interactions. nih.govresearchgate.net

π-π Stacking: As an aromatic compound, this compound is capable of engaging in π-π stacking interactions. These interactions arise from the attractive forces between the electron clouds of adjacent benzene rings. The geometry of the stacking can be influenced by the substitution pattern, leading to various arrangements such as parallel-displaced or T-shaped conformations. nih.gov Studies on related benzoic acid derivatives show that π-π interactions, in conjunction with hydrogen bonding, play a crucial role in the formation of stable crystal lattices. acs.orgrsc.org The interplay between the electron-donating methoxy group and the electron-withdrawing halogen substituents modulates the electron density of the aromatic ring, which in turn influences the strength and geometry of these stacking interactions. rsc.org

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for mapping the energetic landscapes of chemical reactions, identifying the most likely pathways, and characterizing the fleeting transition states that connect reactants, intermediates, and products.

Energy Profiles and Reaction Pathway Determination

Even simple molecular motions, such as conformational changes, can be described by an energy profile. For substituted benzoic acids, a key conformational degree of freedom is the rotation around the C-C bond connecting the aromatic ring to the carboxylic acid group. DFT calculations on ortho-substituted benzoic acids have been used to map the potential energy landscape for this rotation. mdpi.com These studies reveal the relative energies of different conformers (e.g., cis and trans orientations of the carboxylic proton relative to the ortho-substituent) and the energy barriers for their interconversion. mdpi.comuc.pt

For this compound, a similar computational approach can determine the energetic cost of rotating the -COOH group, which is influenced by steric hindrance and intramolecular interactions with the ortho-chlorine atom. The transition state for this rotation represents a specific geometry at the peak of the energy barrier, which can be located and characterized using algorithms that search for saddle points on the potential energy surface. nih.gov

| Molecular State | Description | Relative Energy (kJ·mol⁻¹) (Illustrative) | Computational Method |

|---|---|---|---|

| Ground State Conformer (cis) | Lowest energy conformer, stabilized by intramolecular interactions. | 0.0 | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Transition State | Highest energy point on the rotational pathway, planar COOH group. | ~45 - 50 | DFT Transition State Search |

| Higher Energy Conformer (trans) | Metastable conformer, destabilized by steric repulsion. | ~15 - 20 | DFT (e.g., B3LYP/6-311++G(d,p)) |

Note: Energy values are illustrative, based on data for analogous compounds like 2-chloro-6-fluorobenzoic acid. mdpi.com

Catalytic Cycle Analysis in Organometallic Reactions

While specific catalytic reactions involving this compound are not detailed in the literature, computational methods can be used to analyze its potential reactivity in well-established organometallic cycles, such as those used in cross-coupling reactions. The chlorine and fluorine atoms on the ring represent potential sites for reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.

DFT calculations are instrumental in elucidating the mechanisms of such catalytic cycles. A typical analysis involves:

Reactant and Catalyst Complexation: Calculating the energy of the initial complex formed between the benzoic acid derivative and the active organometallic catalyst (e.g., a Palladium(0) species).

Oxidative Addition: Modeling the transition state and product of the oxidative addition step, where the catalyst inserts into the C-Cl bond. This is often the rate-determining step, and its energy barrier is a key determinant of reactivity.

Transmetalation/Carbometalation: Calculating the energies of intermediates and transition states for subsequent steps in the cycle.

Reductive Elimination: Modeling the final step where the new C-C or C-N bond is formed and the catalyst is regenerated.

By calculating the Gibbs free energy for each intermediate and transition state, a complete energy profile for the entire catalytic cycle can be constructed. This allows chemists to understand catalyst efficiency, predict reaction outcomes, and rationally design improved catalytic systems.

Quantitative Structure-Property Relationship (QSPR) Studies for Physicochemical Parameters

QSPR studies aim to build mathematical models that correlate the chemical structure of a molecule with its macroscopic properties. researchgate.net These models use calculated or empirically derived molecular descriptors to predict physicochemical parameters like acidity (pKa), solubility, and lipophilicity (logP) without the need for experimental measurement. For substituted benzoic acids, the Hammett equation is the foundational example of such a relationship. viu.caviu.ca

A general QSPR model can be expressed as: Property = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

For this compound, key descriptors derived from its substituents (Cl, F, OCH₃) can be used to predict its properties. mdpi.com

Electronic Descriptors: The most important electronic descriptor for substituted aromatics is the Hammett substituent constant (σ) . It quantifies the electron-withdrawing or electron-donating ability of a substituent. Positive σ values indicate electron-withdrawing groups (like Cl and F), which increase the acidity of benzoic acid, while negative values indicate electron-donating groups (like OCH₃). libretexts.org

Steric Descriptors: Parameters like Molar Refractivity (MR) or Taft's steric parameter (Es) quantify the size and bulk of the substituents, which can influence reaction rates and binding affinities.

By combining these parameters in a multiple linear regression analysis, a QSPR equation can be developed to predict a specific physicochemical property. For example, the pKa of a substituted benzoic acid can be accurately predicted using a Hammett-type equation:

pKa(substituted) = pKa(unsubstituted) - ρΣσ

Where ρ is the reaction constant and Σσ is the sum of the Hammett constants for all substituents. viu.ca

| Substituent | Position | Hammett Constant (σ) | Hansch Parameter (π) | Molar Refractivity (MR) |

|---|---|---|---|---|

| -Cl | meta | +0.37 | +0.71 | 6.03 |

| -F | meta | +0.34 | +0.14 | 0.92 |

| -OCH₃ | para | -0.27 | -0.02 | 7.87 |

Note: Hammett constants are position-dependent. The values shown correspond to standard meta/para positions as a reference for their electronic effect. The actual σ value for a given position in a polysubstituted ring is a more complex summation of inductive and resonance effects.

Applications and Emerging Research Areas in Materials, Catalysis, and Fine Chemicals Non Biological/clinical

Strategic Building Block in Complex Organic Synthesis